3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Overview
Description
“3-Methoxy-4-prop-2-ynyloxy-benzaldehyde” is a chemical compound with the CAS Number: 5651-83-21. It has a molecular weight of 190.21 and its IUPAC name is 3-methoxy-4-(2-propynyloxy)benzaldehyde1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-Methoxy-4-prop-2-ynyloxy-benzaldehyde”. However, similar compounds like “4-Benzyloxy-3-methoxybenzaldehyde” have been used in the synthesis of other compounds2.Molecular Structure Analysis
The InChI code for “3-Methoxy-4-prop-2-ynyloxy-benzaldehyde” is 1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H31. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “3-Methoxy-4-prop-2-ynyloxy-benzaldehyde”. However, similar compounds have been involved in various chemical reactions. For instance, “4-Benzyloxy-3-methoxybenzaldehyde” reacts with benzohydrazide to yield a specific product2.Physical And Chemical Properties Analysis
“3-Methoxy-4-prop-2-ynyloxy-benzaldehyde” is a solid at room temperature1. It should be stored in an inert atmosphere at 2-8°C1. The purity of the compound is typically around 95%1.Scientific Research Applications
1. Synthesis and Structural Analysis
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde has been explored in the context of synthesizing novel compounds. Wang Yong-jian (2010) reported the preparation of this compound and its characterization by various analytical techniques, including NMR spectroscopy and X-ray diffraction analysis. This research highlights its significance in developing new chemical entities and understanding their structural properties (Wang Yong-jian, 2010).
2. Click Chemistry for Glycoconjugate Synthesis
In the realm of bioorganic chemistry, Dwivedi et al. (2017) utilized 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in the synthesis of triazole-linked vanillin glycoconjugates. This work, conducted in the presence of CuI/DIPEA in dichloromethane, showcases the compound's role in forming bioconjugates, which are pivotal in medicinal chemistry and drug design (Dwivedi et al., 2017).
3. Education in Green Chemistry
Verdía et al. (2017) demonstrated the use of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in an undergraduate organic chemistry class focusing on green chemistry. The compound was used in a Knoevenagel condensation experiment, illustrating its role in educational settings for teaching sustainable chemical practices (Verdía et al., 2017).
4. Nonlinear Optical Crystal Research
Venkataramanan et al. (1994) investigated 3-methoxy 4-hydroxy benzaldehyde for its potential in nonlinear optical applications. They studied its optical transmission, mechanical hardness, and laser damage, providing insights into the compound's suitability for optical technologies (Venkataramanan et al., 1994).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H317), eye irritation (H319), and is harmful to aquatic life with long-lasting effects (H412)1. Precautionary measures include avoiding release to the environment (P273), wearing protective gloves/eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338)1.
Future Directions
As for future directions, it’s difficult to predict without specific context. However, given its chemical structure, “3-Methoxy-4-prop-2-ynyloxy-benzaldehyde” could potentially be used in the synthesis of other complex organic compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical expert.
properties
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPPALIWMCCRFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389768 | |
Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
CAS RN |
5651-83-2 | |
Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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